trans-4-[({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
Description
{TRANS}-4-[({[(4-ETHYL-8-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen derivatives
Properties
Molecular Formula |
C22H27NO6 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO6/c1-3-15-10-20(25)29-21-13(2)18(9-8-17(15)21)28-12-19(24)23-11-14-4-6-16(7-5-14)22(26)27/h8-10,14,16H,3-7,11-12H2,1-2H3,(H,23,24)(H,26,27) |
InChI Key |
UVQROKPDAKXSPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {TRANS}-4-[({[(4-ETHYL-8-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from the preparation of the chromen core. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This intermediate is then further reacted with various reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
{TRANS}-4-[({[(4-ETHYL-8-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
{TRANS}-4-[({[(4-ETHYL-8-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {TRANS}-4-[({[(4-ETHYL-8-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen core and exhibit comparable biological activities.
Coumarin derivatives: Known for their diverse biological properties, including anticoagulant and antimicrobial effects.
Uniqueness
{TRANS}-4-[({[(4-ETHYL-8-METHYL-2-OXO-2{H}-CHROMEN-7-YL)OXY]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
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